N-(octahydro-2H-quinolizin-1-ylmethyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine ring system, a piperidine ring, and a pyrimidine moiety, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the quinolizidine and piperidine rings, followed by the introduction of the pyrimidine group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to optimize efficiency and consistency.
Analyse Chemischer Reaktionen
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Wissenschaftliche Forschungsanwendungen
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
- (octahydro-1H-quinolizin-1-yl)methylamine dihydrochloride
- methyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Eigenschaften
Molekularformel |
C20H31N5O |
---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H31N5O/c26-19(17-7-4-13-25(15-17)20-21-9-5-10-22-20)23-14-16-6-3-12-24-11-2-1-8-18(16)24/h5,9-10,16-18H,1-4,6-8,11-15H2,(H,23,26) |
InChI-Schlüssel |
TZKYNUNTCGQBNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.